

Technical Application Note: Characterization and Toxicological Assessment of TDCPP in Polymer Matrices

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Compound of Interest

Compound Name: *Tris(2,3-dichloropropyl) phosphate*

CAS No.: 78-43-3

Cat. No.: B1198409

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Executive Summary & Core Directive

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a high-production volume organophosphate flame retardant (OPFR) frequently employed as an additive plasticizer in polyurethane foams (PUF), PVC, and resins. Unlike reactive flame retardants, TDCPP is not chemically bonded to the polymer backbone, leading to significant migration and leaching potential.[1]

For drug development professionals and researchers, TDCPP presents a dual challenge:

- **Leachables & Extractables (L&E):** It is a critical contaminant in medical devices and pharmaceutical packaging that must be quantified (ISO 10993-18).
- **Toxicological Interference:** TDCPP is a metabolic disruptor. It inhibits specific CYP450 enzymes and acts as a nuclear receptor ligand, potentially confounding drug metabolism and pharmacokinetics (DMPK) studies.

This guide provides the definitive protocols for the analytical quantification of TDCPP and the assessment of its specific toxicological mechanisms.

Physicochemical Profile

Understanding the physical properties of TDCPP is prerequisite to designing effective extraction protocols. Its high lipophilicity (LogP ~3.65) dictates the use of non-polar solvents for extraction and reverse-phase chromatography for separation.

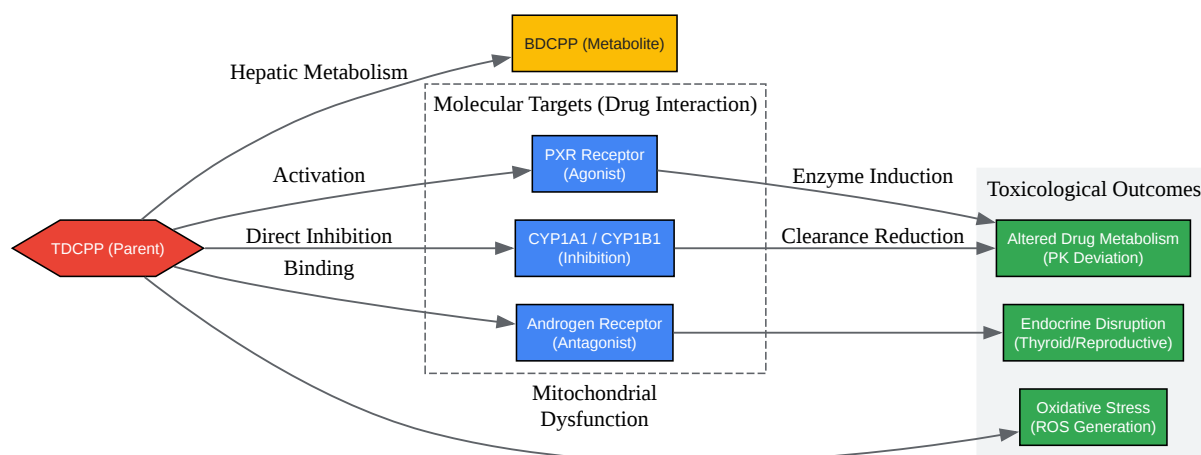
Property	Value	Relevance to Protocol
CAS Number	13674-87-8	Unique Identifier for procurement/regulatory checks.
Molecular Formula	C ₉ H ₁₅ Cl ₆ O ₄ P	Basis for Mass Spec parent ion selection.
Molecular Weight	430.90 g/mol	Target for MS/MS transitions.
LogKow (LogP)	3.65	High bioaccumulation potential; requires organic solvent extraction.
Water Solubility	~7 mg/L (Low)	Aqueous extraction will yield poor recovery; use MeOH/AcN.
Vapor Pressure	1.3 x 10 ⁻⁵ Pa	Semi-volatile; amenable to GC-MS but LC-MS/MS is preferred for metabolites.
Key Metabolite	BDCPP (Bis(1,3-dichloro-2-propyl) phosphate)	Primary biomarker for biological monitoring.[2]

Mechanism of Action: Toxicity & Drug Interaction

TDCPP is not merely an inert additive; it is biologically active.[1] For drug developers, the critical insight is TDCPP's ability to modulate Cytochrome P450 (CYP) enzymes and Nuclear Receptors.

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from polymer leaching to specific molecular targets that may interfere with drug development assays.



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Figure 1: Mechanistic pathway of TDCPP highlighting its role as a PXR agonist and CYP inhibitor, posing risks for drug-drug interaction (DDI) studies.

Protocol A: Analytical Quantification (Leachables)

Objective: Quantify TDCPP migration from polymer matrices (e.g., IV bags, tubing, packaging) using LC-MS/MS. Standard: Adapted from ISO 10993-18 and EPA Method 527.

Reagents & Materials

- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (AcN), Water.
- Internal Standard (IS): d15-TDCPP (Deuterated standard is mandatory to correct for matrix effects).

- Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 μ m C18, 100 x 2.1 mm).

Extraction Workflow

- Sample Prep: Cut polymer sample into <2mm pieces to maximize surface area. Weigh 0.5g into a glass scintillation vial.
- Extraction: Add 10 mL of Isopropanol:Hexane (1:1). (Note: This solvent mix swells the polymer, facilitating migration).
- Agitation: Sonicate for 60 minutes at 40°C.
- Filtration: Filter extract through a 0.2 μ m PTFE syringe filter.
- Dilution: Dilute 100 μ L of filtrate with 900 μ L of MeOH containing the Internal Standard (d15-TDCPP at 100 ng/mL).

LC-MS/MS Parameters

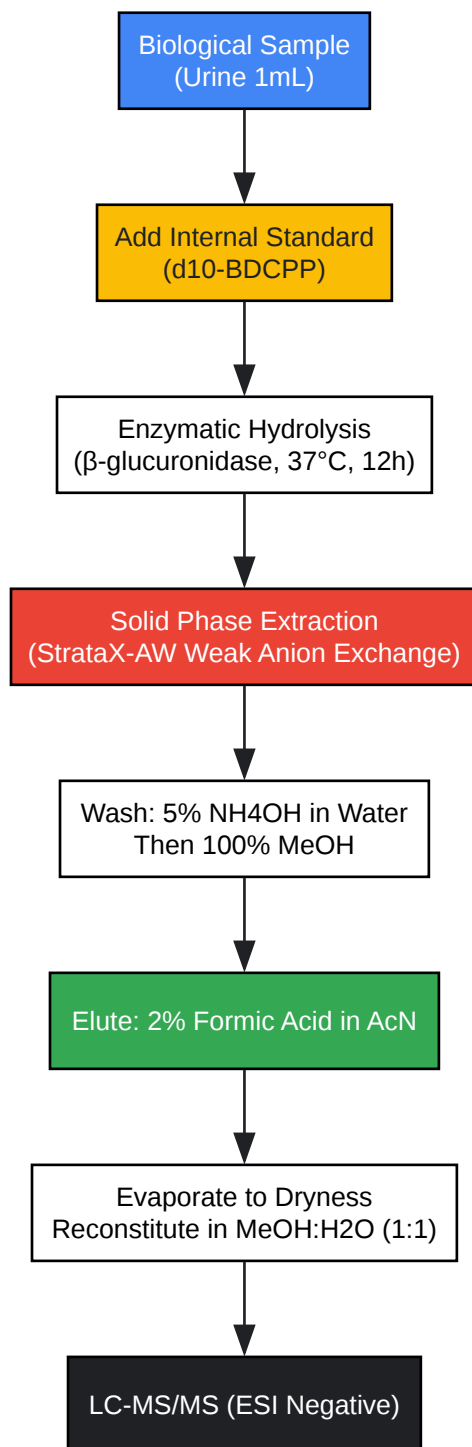
- Ionization: Electrospray Ionization (ESI) – Positive Mode.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 0.1% Formic Acid.
- Gradient: 40% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
TDCPP	430.9	99.0 (Quant)	30	25
TDCPP	430.9	175.0 (Qual)	30	20
d15-TDCPP	445.9	102.0	30	25

Protocol B: Biological Monitoring (Metabolite BDCPP)

Objective: Detect exposure in biological systems (urine/plasma) by targeting the primary metabolite BDCPP.[2] Why: TDCPP has a short half-life; BDCPP is the stable biomarker.

Workflow Diagram



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Figure 2: Optimized SPE workflow for the isolation of BDCPP from urine, utilizing weak anion exchange to target the phosphate group.

Critical Protocol Steps

- Conditioning: The StrataX-AW cartridge must be conditioned with MeOH followed by Water.
- Loading: Load sample at low flow rate (1 mL/min). BDCPP is anionic; it will bind to the amine groups in the stationary phase.
- Elution: The use of 2% Formic Acid is chemically necessary to protonate the phosphate group, disrupting the ionic interaction and releasing the analyte.

Protocol C: Toxicology Screening (CYP Inhibition)

Objective: Assess if TDCPP acts as a perpetrator of Drug-Drug Interactions (DDI) by inhibiting CYP enzymes.

Experimental Design

- System: Human Liver Microsomes (HLM) or HepG2 cells.
- Probe Substrates:
 - Phenacetin (for CYP1A2)
 - Midazolam (for CYP3A4)
- Control: Ketoconazole (known inhibitor).

Procedure

- Incubation: Incubate HLM (0.5 mg/mL) with Probe Substrate + TDCPP (0.1 – 100 μ M) for 10 minutes at 37°C.
- Initiation: Start reaction with NADPH regenerating system.
- Termination: Stop reaction with ice-cold Acetonitrile containing Internal Standard.

- Analysis: Measure the formation of the metabolite of the probe substrate (e.g., Acetaminophen from Phenacetin) via LC-MS/MS.
- Calculation: Plot % Activity vs. Log[TDCPP]. Calculate IC50.
 - Note: TDCPP often shows time-dependent inhibition (TDI).[3] Perform a "pre-incubation" step (30 min with TDCPP + NADPH before adding probe) to test for irreversible inhibition.

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